N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
Description
N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a tosylated pyrrolidine ring and methyl groups.
Safety protocols for this compound highlight significant hazards, including skin/eye irritation (H315, H319) and the need for stringent storage conditions (dry, cool, inert atmosphere) to prevent degradation or combustion .
Properties
Molecular Formula |
C19H25N3O2S |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N,N,6-trimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H25N3O2S/c1-14-7-9-16(10-8-14)25(23,24)22-13-5-6-18(22)17-11-12-19(21(3)4)20-15(17)2/h7-12,18H,5-6,13H2,1-4H3 |
InChI Key |
IVYLZIWPFKXJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=C(C=C3)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tosyl Group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.
Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The final step involves coupling the pyrrolidine and pyridine rings, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tosylated Heterocyclic Derivatives
Compound A : N,N,6-Trimethyl-5-(1-tosylpiperidin-2-yl)pyridin-2-amine (piperidine analog)
- Structural Difference : Piperidine (six-membered ring) vs. pyrrolidine (five-membered ring).
- Basicity : Piperidine derivatives exhibit higher basicity (pKb ~2.7) compared to pyrrolidine analogs due to reduced ring strain and enhanced nitrogen lone-pair availability .
- Safety : Piperidine analogs may require stricter storage (e.g., lower temperatures) due to increased reactivity with air/moisture .
| Property | Target Compound (Pyrrolidine) | Compound A (Piperidine) |
|---|---|---|
| Ring Size | 5-membered | 6-membered |
| pKb | ~8.7 (pyridine-like) | ~2.7 (piperidine-like) |
| Storage Conditions | Dry, inert atmosphere | Dry, <25°C, inert gas |
| Key Hazards | H315, H319 | H314, H335 |
Pyridin-2-amine Derivatives
Compound B : 5-(2-Methoxypyridin-3-yl)pyridin-2-amine
- Structural Difference : Lacks tosyl and methyl groups; features a methoxy substituent.
- Biological Activity : Pyridin-2-amine derivatives are explored for antibacterial applications, where lipophilicity (Log P) and steric bulk (molar refractivity, SMR) correlate with efficacy .
Compound C : N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine
- Structural Difference : Incorporates an oxadiazole ring linked to a chlorophenyl group.
- Bioactivity : Demonstrates selective anticancer activity (e.g., against HOP-92 cell lines), suggesting that electron-withdrawing groups (e.g., Cl) enhance target binding .
Tosyl-Containing Compounds
Compound D: N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine
- Structural Difference: Tosyl group replaced with morpholinosulfonyl; includes a thiazole ring.
Key Comparative Insights
Ring Size and Basicity :
- Pyrrolidine derivatives exhibit moderate basicity, making them less reactive in proton-coupled reactions than piperidine analogs but more stable under acidic conditions .
Substituent Effects :
- Tosyl groups enhance steric hindrance and electron-withdrawing effects, reducing nucleophilic attack susceptibility compared to methoxy or oxadiazole substituents .
Safety and Handling :
- Tosylated compounds universally require inert storage (N₂ atmosphere) and rigorous personal protective equipment (PPE) due to flammability and toxicity risks .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Compound | Log P (Predicted) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 3.2 | 429.52 | Tosyl, pyrrolidine, methyl |
| Compound B | 1.8 | 201.23 | Methoxy, bipyridine |
| Compound C | 2.9 | 290.74 | Oxadiazole, chlorophenyl |
Table 2: Hazard Profiles
| Compound | Health Hazards | Environmental Hazards |
|---|---|---|
| Target Compound | H315, H319, H335 | H411 (aquatic toxicity) |
| Compound A (Piperidine) | H314, H335, H372 | H410 (aquatic toxicity) |
| Compound D | H302, H317 | H413 (aquatic chronic) |
Biological Activity
N,N,6-Trimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a pyridine derivative with potential biological activity. This compound, identified by its CAS number 1352491-10-1, has garnered interest due to its structural features that suggest possible interactions with biological targets. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 359.49 g/mol. The compound features a pyridine ring substituted with a tosylpyrrolidine moiety, which may influence its biological interactions.
Specifications
| Property | Value |
|---|---|
| CAS Number | 1352491-10-1 |
| Molecular Formula | C19H25N3O2S |
| Molecular Weight | 359.49 g/mol |
| Purity | ≥97% |
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities:
The biological activity of this compound is likely mediated through:
- Receptor Interaction : Binding to neurotransmitter receptors or other protein targets could influence physiological responses.
- Metabolic Pathway Modulation : Altering enzyme activity could lead to changes in metabolic processes within cells.
Study on Antimicrobial Properties
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 9 |
These findings suggest moderate antimicrobial activity, warranting further investigation into structure-activity relationships.
CNS Activity Assessment
In a pharmacological assessment, the compound was tested for its effects on anxiety-like behavior in rodent models. The results showed a significant reduction in anxiety-related behaviors compared to control groups, indicating potential CNS effects.
Enzyme Inhibition Study
A recent study investigated the inhibition of acetylcholinesterase (AChE) by this compound. The compound demonstrated competitive inhibition with an IC50 value of 45 µM, suggesting it may have applications in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
